VY-3-135 -

VY-3-135

Catalog Number: EVT-7849315
CAS Number:
Molecular Formula: C26H27N3O3
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

VY-3-135 was synthesized as part of ongoing research into inhibitors of acetyl-CoA synthetase 2. The compound's synthesis and characterization were documented in studies focusing on its biological activity and pharmacological properties . The compound is derived from a quinoxaline-based chemotype, which has been previously explored for similar applications in cancer therapy .

Classification

VY-3-135 is classified as a small molecule inhibitor, specifically targeting the acetyl-CoA synthetase 2 enzyme. It falls within the category of metabolic inhibitors, which are compounds designed to disrupt specific metabolic pathways in cells, particularly those that are dysregulated in cancer.

Synthesis Analysis

Methods

The synthesis of VY-3-135 involves several steps that include the formation of the quinoxaline core structure followed by various functional group modifications. The synthetic route emphasizes efficiency and yield, allowing for the production of sufficient quantities for biological testing.

Technical Details

The synthesis typically utilizes standard organic chemistry techniques, including condensation reactions and coupling reactions. Detailed methodologies include:

  1. Formation of Quinoxaline Core: Initial reactions involve the condensation of appropriate precursors to form the quinoxaline structure.
  2. Functionalization: Subsequent steps introduce various substituents that enhance the compound's binding affinity and selectivity for acetyl-CoA synthetase 2.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of VY-3-135 can be represented with the following key features:

  • Core Structure: Quinoxaline moiety
  • Substituents: Various functional groups that contribute to its inhibitory activity against acetyl-CoA synthetase 2.

Data

The molecular formula for VY-3-135 is C19H19F3N4O2, indicating a complex structure with multiple functional groups that interact with the target enzyme. The compound's three-dimensional conformation is critical for its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

VY-3-135 primarily acts through competitive inhibition of acetyl-CoA synthetase 2. This enzyme catalyzes the conversion of acetate to acetyl-CoA, a crucial step in various metabolic pathways.

Technical Details

The inhibition mechanism involves:

  1. Binding Affinity: VY-3-135 competes with acetate and adenosine triphosphate for binding sites on acetyl-CoA synthetase 2.
  2. Enzyme Kinetics: Studies show that VY-3-135 significantly decreases the enzyme's activity in vitro, leading to reduced levels of acetyl-CoA in treated cells .
Mechanism of Action

Process

The mechanism by which VY-3-135 exerts its effects involves several key steps:

  1. Inhibition of Enzyme Activity: By binding to acetyl-CoA synthetase 2, VY-3-135 prevents the conversion of acetate into acetyl-CoA.
  2. Alteration of Metabolic Pathways: This inhibition leads to downstream effects on lipid metabolism and energy production in cancer cells, ultimately inhibiting tumor growth.

Data

Pharmacokinetic studies indicate that VY-3-135 demonstrates favorable absorption characteristics when administered via different routes (oral, intravenous, intraperitoneal), highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

VY-3-135 is characterized by:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Exhibits solubility in dimethyl sulfoxide and phosphate-buffered saline, facilitating its use in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: Demonstrates stability under physiological conditions.
  • Reactivity: Engages specifically with acetyl-CoA synthetase 2 without significant off-target effects.

Relevant analyses have shown that VY-3-135 maintains its integrity during standard assay conditions, confirming its suitability for further development .

Applications

Scientific Uses

VY-3-135 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an inhibitor of acetyl-CoA synthetase 2, it is being investigated for its ability to suppress tumor growth in various cancer models.
  2. Metabolic Studies: Researchers utilize VY-3-135 to explore metabolic pathways related to acetate metabolism and their implications in cancer biology.
  3. Drug Development: The compound serves as a lead structure for developing new drugs targeting metabolic enzymes involved in cancer progression .
ACSS2 as a Metabolic Vulnerability in Cancer: Rationale for Targeting

ACSS2-Mediated Acetate Metabolism in Tumor Microenvironment Adaptation

Acetyl-CoA synthetase 2 (ACSS2) enables cancer cells to exploit acetate as a critical alternative carbon source when glucose and lipid availability are restricted within the tumor microenvironment (TME). This metabolic adaptation is particularly vital in hypoxic and nutrient-deprived solid tumors, where ACSS2 catalyzes the ATP-dependent conversion of acetate to acetyl-CoA—the fundamental building block for lipid biomass production and epigenetic regulation. Under metabolic stress, ACSS2 expression is significantly upregulated, allowing tumors to incorporate exogenous acetate into fatty acids and phospholipids, which constitute up to 40% of the total carbon pool in lipid membranes [1] [3].

The dependency on acetate is pronounced in tumors exhibiting ACSS2 gene copy-number gains, prevalent in ~40% of invasive ductal carcinomas [1]. ACSS2-mediated acetate utilization supports tumor growth by maintaining energy homeostasis and macromolecular synthesis when vascular dysfunction limits nutrient delivery. Cancer-associated fibroblasts (CAFs) further amplify this metabolic vulnerability by secreting acetate into the TME. In pancreatic ductal adenocarcinoma (PDAC), CAF-derived acetate is routed to tumor cells via the ACSS2–SP1–SAT1 axis, sustaining cancer cell survival under acidosis—a hallmark of aggressive tumor progression [10].

Table 1: ACSS2 Inhibitors in Preclinical Development

CompoundTarget SpecificityIC₅₀ (nM)Key MechanismCancer Models Tested
VY-3-135ACSS2 (no ACSS1/ACSS3 inhibition)44 ± 3.85Blocks fatty acid synthesis from acetateTriple-negative breast cancer (TNBC), AML
ACLY inhibitorsVariableReduces acetyl-CoA/acetate productionPDAC (via CAF targeting)

Hypoxia and Nutrient Stress-Driven ACSS2 Upregulation in Solid Tumors

Hypoxia induces a metabolic rewiring that preferentially upregulates ACSS2 expression through hypoxia-inducible factor 1α (HIF-1α)-dependent and independent mechanisms. Comparative metabolomics of normoxic versus hypoxic cancer cells reveals a 5-fold reduction in glucose-derived citrate contribution to the tricarboxylic acid (TCA) cycle, concomitant with increased reliance on acetate for acetyl-CoA generation [1] [6]. Lipidomic profiling further demonstrates that hypoxia shifts phosphatidylcholine and phosphatidylethanolamine profiles toward shorter, saturated acyl chains—signatures of de novo lipogenesis fueled by ACSS2 [1].

Nutrient stress synergizes with hypoxia to amplify ACSS2 activity. In acute myeloid leukemia (AML), stromal cells upregulate ACSS2 phosphorylation at Ser30 under coculture conditions, enhancing acetate incorporation to support leukemic proliferation. Clinically, ACSS2-high AML correlates with poor overall survival, validating ACSS2 as a biomarker of aggressive disease [6]. Similarly, breast cancer proteomics confirm ACSS2 overexpression in advanced-stage tumors, where it enables adaptation to lipid-depleted microenvironments [1] [8].

Table 2: ACSS2 Expression in Human Tumors Under Metabolic Stress

Tumor TypeStress SignalACSS2 RegulationClinical Correlation
Breast cancerHypoxia + low serum2.5-fold increaseAssociates with tumor stage and survival
AMLStroma coculturepACSS2 (S30) upregulationPoor overall survival
PDACAcidosisACSS2 nuclear translocationEnhanced histone acetylation (H3K27ac)

ACSS2-Dependent Acetyl-CoA Pools in Lipid Synthesis and Histone Acetylation

ACSS2 channels acetate into two parallel pathways essential for tumorigenesis:

  • Lipid Biosynthesis: Under low-serum conditions, ACSS2 supplies up to 60% of acetyl-CoA for de novo fatty acid synthesis. Isotope tracing with ¹³C-acetate confirms its incorporation into palmitate and membrane phospholipids, a process blocked by VY-3-135 [1] [7]. Genetic silencing of ACSS2 depletes intracellular lipid droplets and inhibits xenograft growth, confirming its role in biomass production [1] [3].
  • Epigenetic Modulation: Nuclear ACSS2 generates acetyl-CoA for histone acetylation, directly linking metabolism to gene regulation. In pancreatic cancer, acetate uptake induces ACSS2-dependent acetylation of SP1 at Lys19, stabilizing this transcription factor and activating polyamine metabolism genes (e.g., SAT1) [10]. Similarly, in Alzheimer’s models, ACSS2 depletion reduces H3K9ac/H4K12ac marks—a mechanism repurposed by tumors to sustain oncogene expression under acidosis [4] [10].

VY-3-135 disrupts these programs by competitively inhibiting ACSS2’s acetate-binding site. In TNBC models, it reduces ¹⁴C-acetate incorporation into lipids by >90% and suppresses tumor growth exclusively in ACSS2-high contexts [5] [7]. Notably, it does not alter histone acetylation or gene expression, confirming selectivity for metabolic over epigenetic functions [7].

Table 3: Metabolic vs. Epigenetic Functions of ACSS2

FunctionSubcellular LocalizationKey OutputSensitivity to VY-3-135
MetabolicCytoplasmicFatty acid synthesisYes (IC₅₀ = 44 nM)
EpigeneticNuclearH3K9ac, SP1 acetylationNo

Properties

Product Name

VY-3-135

IUPAC Name

3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1

InChI Key

KTPYOTKTDCLZHR-GOSISDBHSA-N

SMILES

CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.